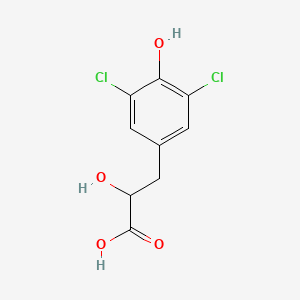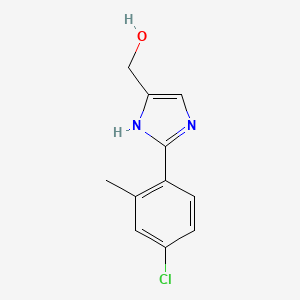
2-(3,4-dichlorophenyl)-5-methyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichlorophenyl)-5-methyl-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a dichlorophenyl group attached to the imidazole ring, which imparts unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-5-methyl-1H-imidazole typically involves the reaction of 3,4-dichloroaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The reaction conditions generally include heating the reaction mixture to a temperature of around 100-120°C for several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the synthesis process.
化学反応の分析
Types of Reactions
2-(3,4-Dichlorophenyl)-5-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
科学的研究の応用
2-(3,4-Dichlorophenyl)-5-methyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2-(3,4-dichlorophenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
類似化合物との比較
Similar Compounds
- 2-(3,4-Dichlorophenyl)-1H-imidazole
- 2-(3,4-Dichlorophenyl)-4,5-dimethyl-1H-imidazole
- 2-(3,4-Dichlorophenyl)-1-methyl-1H-imidazole
Uniqueness
2-(3,4-Dichlorophenyl)-5-methyl-1H-imidazole is unique due to the presence of the methyl group at the 5-position of the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
特性
分子式 |
C10H8Cl2N2 |
|---|---|
分子量 |
227.09 g/mol |
IUPAC名 |
2-(3,4-dichlorophenyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C10H8Cl2N2/c1-6-5-13-10(14-6)7-2-3-8(11)9(12)4-7/h2-5H,1H3,(H,13,14) |
InChIキー |
UYXZASPPBTYARF-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N1)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




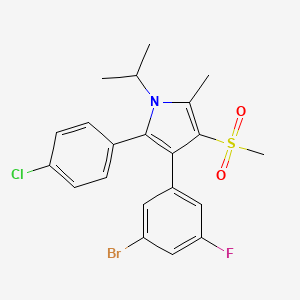
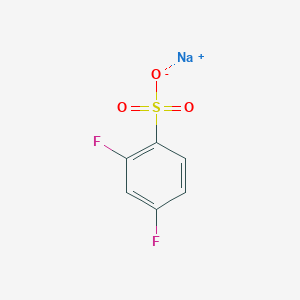
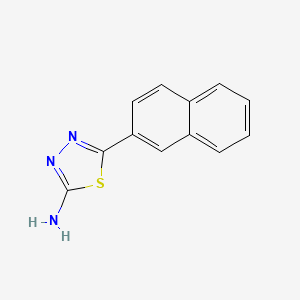

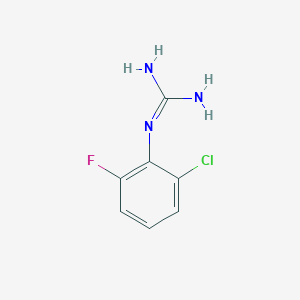
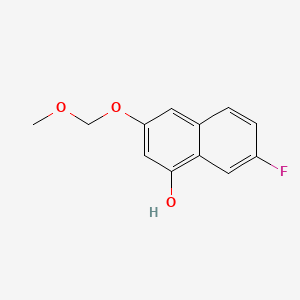

![(E)-1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B13685943.png)
![Ethyl imidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B13685947.png)
![8-Bromo-5-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13685954.png)
